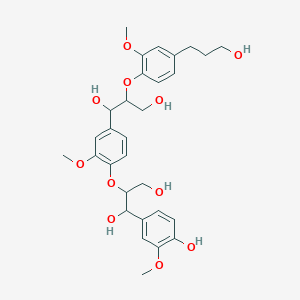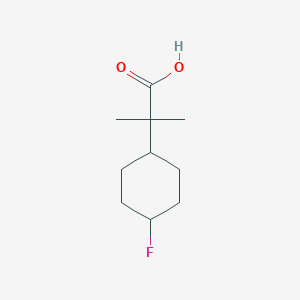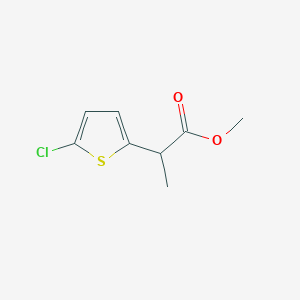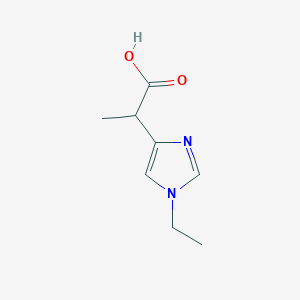
Leptolepisol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leptolepisol B is a lignan compound isolated from the roots and rhizomes of the plant species Sophora tonkinensis. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Leptolepisol B involves several steps, starting from simple organic molecules. The process typically includes the formation of the core lignan structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots and rhizomes of Sophora tonkinensis. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Leptolepisol B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions are often derivatives of this compound with modified functional groups. These derivatives can be further studied for their potential biological activities and applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Leptolepisol B exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Leptolepisol B involves its interaction with specific molecular targets and pathways within the body. The compound is known to modulate various signaling pathways, leading to its observed biological effects. For example, this compound may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Leptolepisol B can be compared with other lignan compounds, such as:
Leptolepisol D: Another lignan isolated from the same plant species, with similar but distinct biological activities.
Podophyllotoxin: A well-known lignan with potent anticancer properties.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits. Its potential therapeutic applications and the ability to undergo various chemical reactions make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C30H38O11 |
|---|---|
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
2-[4-[1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C30H38O11/c1-37-24-14-19(7-9-21(24)34)29(35)27(16-32)41-23-11-8-20(15-26(23)39-3)30(36)28(17-33)40-22-10-6-18(5-4-12-31)13-25(22)38-2/h6-11,13-15,27-36H,4-5,12,16-17H2,1-3H3 |
Clave InChI |
PMXXJURURRDZPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)OC(CO)C(C3=CC(=C(C=C3)O)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
![3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B15240589.png)

![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)


![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)
![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)



